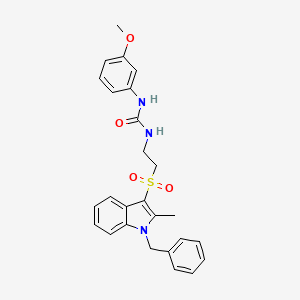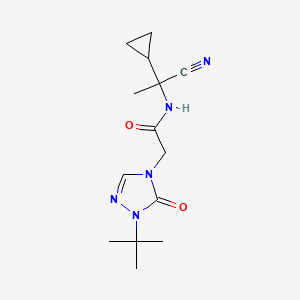
Furopyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furopyridines are less common in clinical drugs due to the lack of synthetic routes to the core . They are frequently encountered in the chemical structure of compounds possessing various bioactivities such as antihypertensive and antimicrobial .
Synthesis Analysis
The synthesis of furopyridines has been a challenge due to the inaccessibility of the core with the required handles . An alternative route was derived from a synthesis published in 1986 by Hiroyuki Morita and Shunsaku Shiotani . A method was developed for the synthesis of previously unknown pyridoxal (vitamin B6) derivatives, containing a carbonyl group and a dihydrofuropyridine .Molecular Structure Analysis
The furopyridine core is less common in clinical drugs . The most notable example of a furopyridine core in a drug is the HIV protease inhibitor L-754,394 .Chemical Reactions Analysis
Furopyridines are isosteres of benzofuran and indole cores . They are frequently encountered in the chemical structure of compounds possessing various bioactivities .Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis and Biological Properties : Furopyridines, including their hydrochloride forms, have been extensively studied for their methods of synthesis, chemical transformations, and biological activities. The focus has been particularly on polycondensed derivatives as a rapidly developing area in furopyridine chemistry (Sirakanyan, Hovakimyan, & Noravyan, 2015).
- Regioselective Metalations : Detailed procedures for regioselective lithiations and electrophilic trapping of furopyridines have been described. This research is pivotal for creating polyfunctionalized derivatives of furopyridines, demonstrating their versatility in chemical synthesis (Jasselin-Hinschberger, Comoy, Chartoire, & Fort, 2013).
Biological Applications and Properties
- Biological Activity of Derivatives : Certain furopyridine derivatives, like pyrano[4,3-d]furopyridines, exhibit a wide range of biological activities, making them a subject of interest in medicinal chemistry. The synthesis of these derivatives is based on specific heterocyclic systems that contribute to their biological effectiveness (Paronikyan et al., 1995).
Methodological Developments
- Palladium-Mediated Reactions : The synthesis of benzo[4,5]furopyridines via palladium-mediated reactions is an important methodological advancement. This process allows for efficient production of these tricyclic heterocycles, which are crucial in various research applications (Yue & Li, 2002).
- Elaboration of Furopyridine Scaffolds : There has been significant progress in the synthesis of furopyridines, given their prominence in natural products and their association with biological activities. Various methodologies have been developed for preparing these fused heterocyclic scaffolds, highlighting their importance in research (Jasselin-Hinschberger, Comoy, Chartoire, & Fort, 2015).
Novel Synthesis Approaches
- Iodine-Mediated Oxidative Tandem Cyclization : A novel approach for the synthesis of substituted furopyridines involves iodine-mediated oxidative tandem cyclization. This method results in the formation of various furopyridines, demonstrating the compound’s versatility and potential for varied applications (Yan et al., 2015).
Future Directions
The furopyridine derivative and the tricyclic pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine were prepared via heterocyclization of the ester derivative followed by a reaction with formamide . In the future, clinically advantageous H1 antihistamines developed with the aid of molecular techniques might be available .
Properties
IUPAC Name |
furo[3,2-b]pyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO.ClH/c1-2-7-6(8-4-1)3-5-9-7;/h1-5H;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUYABTYDBWWJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)N=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2366157.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2366160.png)


![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide](/img/structure/B2366163.png)
![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2366164.png)



![3-[(4-chlorophenyl)methyl]-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-N-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide](/img/structure/B2366170.png)
![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2366174.png)
![3,5-dimethyl-N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2366177.png)

